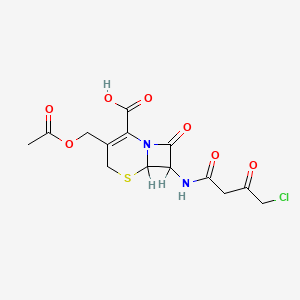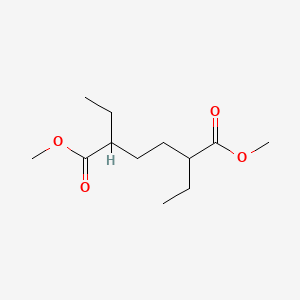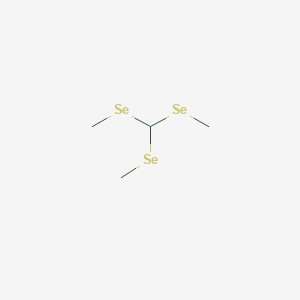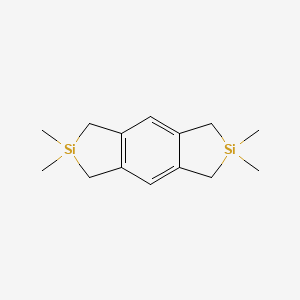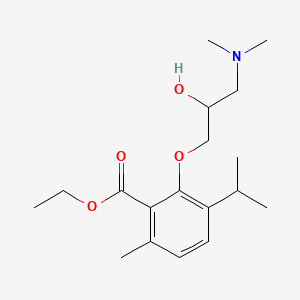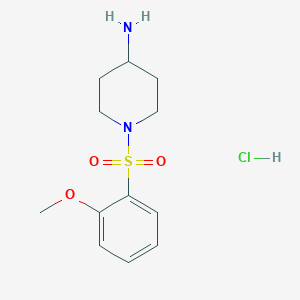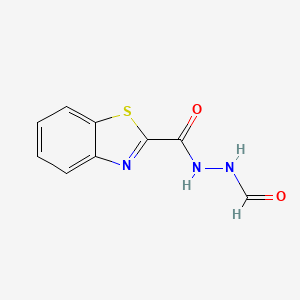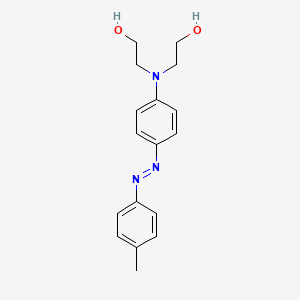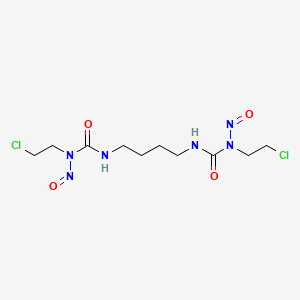
Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitroso groups and chloroethyl groups attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of urea with 2-chloroethylamine and nitrosating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Urea, 2-chloroethylamine, nitrosating agents (e.g., sodium nitrite).
Reaction Conditions: The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to control the concentration of reactants and maintain the desired temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets and pathways. The nitroso and chloroethyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-): Unique due to the presence of both nitroso and chloroethyl groups.
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitro-): Similar structure but with nitro groups instead of nitroso groups.
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-amino-): Contains amino groups instead of nitroso groups.
Uniqueness
Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
60784-43-2 |
|---|---|
Fórmula molecular |
C10H18Cl2N6O4 |
Peso molecular |
357.19 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]butyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O4/c11-3-7-17(15-21)9(19)13-5-1-2-6-14-10(20)18(16-22)8-4-12/h1-8H2,(H,13,19)(H,14,20) |
Clave InChI |
PQJLRURZNPVKLU-UHFFFAOYSA-N |
SMILES canónico |
C(CCNC(=O)N(CCCl)N=O)CNC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






